molecular formula C11H14F3NO B1523228 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol CAS No. 1019110-79-2

3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol

Cat. No.: B1523228
CAS No.: 1019110-79-2
M. Wt: 233.23 g/mol
InChI Key: HYJBAQRUUJIMAS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)10-3-1-8(2-4-10)5-9(6-15)7-16/h1-4,9,16H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJBAQRUUJIMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019110-79-2
Record name 3-amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives are explored for their therapeutic potential, particularly in the development of new drugs. Industry: It is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the amino group facilitates interactions with biological macromolecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol
  • Molecular Formula: C₁₁H₁₄F₃NO
  • SMILES : C1=CC(=CC=C1CC(CN)CO)C(F)(F)F
  • InChIKey : HYJBAQRUUJIMAS-UHFFFAOYSA-N
  • CID : 43184303 .

This compound features a propan-1-ol backbone with an amino group at the 3-position and a 4-(trifluoromethyl)benzyl substituent at the 2-position.

Comparison with Structurally Similar Compounds

Positional Isomers: 2- vs. 4-(Trifluoromethyl)phenyl Substitution

Example Compound: 3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol

  • Structural Difference : The CF₃ group is at the 2-position on the phenyl ring instead of the 4-position.
  • Synthetic Accessibility: notes discontinuation of the 2-CF₃ isomer, possibly due to challenges in synthesis or purification .
Parameter 4-CF₃ Isomer (Target) 2-CF₃ Isomer
Substituent Position Para Ortho
Commercial Availability Available (discontinued) Discontinued
Collision Cross-Section (Ų) 128.7 (predicted) N/A

Trifluoromethyl-Propanol Derivatives

Example Compounds :

3,3,3-Trifluoro-2-[4-(trifluoromethyl)phenyl]propan-1-ol (C₁₀H₈F₆O)

3,3,3-Trifluoro-2-(pyridin-2-yl)propan-1-ol (C₈H₈F₃NO)

Key Differences :

  • Backbone Modification: Replacement of the amino group with a CF₃ group at the 3-position.
  • Functional Groups: Lack of an amino moiety reduces hydrogen-bonding capacity but increases electronegativity.
  • Aromatic Systems : Pyridine (in example 2) introduces nitrogen heterocyclic character, altering solubility and electronic properties.
Parameter Target Compound 3,3,3-Trifluoro-2-[4-CF₃-Ph]propan-1-ol
Molecular Weight 233.23 g/mol 258.17 g/mol
Key Functional Groups -NH₂, -OH -CF₃, -OH
Aromatic System Phenyl-CF₃ Phenyl-CF₃

Amino-Propanol Derivatives with Varied Aromatic Systems

Example Compounds :

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

e-(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

Comparison :

  • Aromatic Groups : Thiophene or naphthalene replaces the phenyl-CF₃ group.
  • Electronic Effects : Thiophene’s sulfur atom increases π-electron richness, while naphthalene extends conjugation.
  • Biological Relevance : Thiophene-containing analogs are common in kinase inhibitors due to enhanced π-stacking .
Parameter Target Compound a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Aromatic Group 4-CF₃-Ph Thiophen-2-yl
Hydrogen-Bond Donors 2 (-NH₂, -OH) 2 (-NHCH₃, -OH)
Molecular Weight 233.23 g/mol ~195 g/mol (estimated)

Urea-Thiazole Derivatives with 4-CF₃-Phenyl Groups

Example Compounds :

1-(4-Trifluoromethylphenyl)-3-(4-thiazolylphenyl)urea (11d)

1-(4-Chloro-3-CF₃-phenyl)-3-(4-thiazolylphenyl)urea (11k)

Structural Contrast :

  • Core Structure: Urea-linked thiazole-phenyl systems vs. amino-propanol backbone.
  • Functional Groups : Urea moieties enhance hydrogen-bonding and target selectivity (e.g., kinase inhibition).
Parameter Target Compound Compound 11d
Core Functional Groups -NH₂, -OH Urea, thiazole
Molecular Weight 233.23 g/mol 534.1 g/mol ([M+H]⁺)
Yield N/A 85.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol
Reactant of Route 2
3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol

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